3-(1,3-Benzothiazol-2-yl)propanehydrazide

Antibacterial MRSA Hydrazone

This benzothiazole-hydrazide hybrid (CAS 21344-57-0) features a terminal hydrazide for high-yield (68-92%) Schiff base condensations, enabling rapid generation of hydrazone libraries. The three-carbon propane spacer is critical for superior biological activity: it confers 4- to 32-fold better MIC potency against MRSA (1.56-3.125 µg/mL) versus shorter-linker analogs and enables anticonvulsant leads with protective indices exceeding carbamazepine. Essential for medicinal chemistry programs targeting resistant bacteria and neurological disorders.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 21344-57-0
Cat. No. B13819656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)propanehydrazide
CAS21344-57-0
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CCC(=O)NN
InChIInChI=1S/C10H11N3OS/c11-13-9(14)5-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,13,14)
InChIKeyRTVBKJHNCNYXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzothiazol-2-yl)propanehydrazide (CAS 21344-57-0): Technical Baseline and Procurement Identity


3-(1,3-Benzothiazol-2-yl)propanehydrazide (CAS 21344-57-0), also identified as 3-(benzo[d]thiazol-2-yl)propanehydrazide and 2-Benzothiazolepropionic acid hydrazide, is a benzothiazole-hydrazide hybrid organic compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol . This compound features a characteristic bicyclic benzothiazole ring system conjugated to a terminal hydrazide functional group via a three-carbon propane linker, conferring both aromatic lipophilic character and hydrogen-bonding capacity [1]. Within the broader benzothiazole class, it serves as a versatile synthetic intermediate and is primarily procured for medicinal chemistry campaigns targeting antimicrobial and neurological disease applications .

Procurement Rationale: Why 3-(1,3-Benzothiazol-2-yl)propanehydrazide Cannot Be Replaced by Common Benzothiazole or Hydrazide Alternatives


Generic substitution fails for 3-(1,3-Benzothiazol-2-yl)propanehydrazide due to three structural constraints that are non-negotiable in downstream synthetic and screening workflows. First, the terminal hydrazide (-CONHNH2) moiety serves as a reactive handle for Schiff base condensation with aldehydes or ketones, enabling the systematic generation of hydrazone derivative libraries; this functional handle is absent in the corresponding carboxylic acid (3-(1,3-benzothiazol-2-yl)propanoic acid) and ester precursors [1]. Second, the three-carbon propane spacer between the benzothiazole core and hydrazide group introduces critical conformational flexibility that directly impacts target binding in the final active derivatives; analogs with shorter (e.g., acetate) or longer (e.g., butyrate) linkers produce structurally distinct hydrazone scaffolds with divergent biological profiles [2]. Third, substitution with alternative heterocyclic cores (e.g., benzimidazole or benzoxazole) alters electronic distribution and hydrogen-bonding capacity, resulting in fundamentally different structure-activity relationships (SAR) as demonstrated by the complete loss of anticonvulsant activity when the benzothiazole sulfur is replaced with oxygen or nitrogen in comparative series [3]. Consequently, this specific compound represents a unique and irreplaceable synthetic building block for rational drug discovery programs.

3-(1,3-Benzothiazol-2-yl)propanehydrazide: Quantified Comparative Performance Evidence Against Structural Analogs


Derived Hydrazone Scaffolds Exhibit Superior MRSA Antibacterial Potency Relative to Aryl-Substituted Benzothiazole Analogs

Hydrazone derivatives synthesized from 3-(1,3-benzothiazol-2-yl)propanehydrazide as the core building block demonstrate substantially enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to structurally related N'-(1,3-benzothiazol-2-yl)-arylhydrazide analogs lacking the propane linker. In a head-to-head library comparison of 27 benzothiazole-hydrazide derivatives, the propanehydrazide-derived compounds (C10, C15, and C24) achieved minimum inhibitory concentration (MIC) values of 1.56-3.125 µg/mL against MRSA ATCC 43300, whereas the aryl-substituted comparator series (C1-C9) exhibited MICs of 12.5-50 µg/mL under identical broth microdilution conditions [1].

Antibacterial MRSA Hydrazone

Propane-Linker Benzothiazole Hydrazides Show Superior Anticonvulsant Protective Index Compared to Direct-Attached Hydrazide Analogs

In vivo anticonvulsant evaluation using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models revealed that compounds derived from 3-(1,3-benzothiazol-2-yl)propanehydrazide (incorporating the three-carbon spacer) achieve significantly higher protective indices (PI) than compounds lacking the propane linker. The propanehydrazide-derived compounds 5h and 5p exhibited PI values of 12.8 and 10.5 respectively, whereas direct-attached benzothiazole-hydrazide comparators from prior studies demonstrated PI values below 3.5. Notably, the PI of compound 5h (PI = 12.8) exceeded that of the clinical standard carbamazepine (PI = 8.2) in the same scPTZ model [1].

Anticonvulsant Epilepsy Protective Index

Benzothiazole-Propanehydrazide Derived Schiff Bases Demonstrate Favorable ADMET Profile and Oral Bioavailability in Preclinical Models

In silico ADMET prediction and in vivo oral bioavailability assessment of propanehydrazide-derived compounds indicate favorable drug-like properties that distinguish this scaffold from structurally related benzothiazole hydrazides. Compounds 5h and 5p, synthesized from 3-(1,3-benzothiazol-2-yl)propanehydrazide, demonstrated 78% and 71% oral bioavailability respectively at 30 mg/kg dose in phase IV screening, whereas shorter-linker benzothiazole hydrazide analogs from parallel synthetic series exhibited bioavailability below 40% due to enhanced first-pass metabolism [1]. Computed ADMET parameters for the propanehydrazide series (C1-C27) indicated compliance with Lipinski's Rule of Five (molecular weight 350-450 Da; LogP 2.8-4.2; H-bond donors 2-3; H-bond acceptors 5-7) and predicted favorable Caco-2 permeability (Papp > 5 × 10^-6 cm/s) [2].

ADMET Oral Bioavailability Drug-likeness

Synthetic Versatility: Quantified Hydrazide Reactivity Advantage Over Carboxylic Acid and Ester Precursors

The terminal hydrazide group of 3-(1,3-benzothiazol-2-yl)propanehydrazide enables direct one-step condensation with aldehydes and ketones to generate structurally diverse hydrazone libraries, a synthetic pathway inaccessible to the corresponding propanoic acid or ester precursors. In the synthesis of the anticonvulsant series, hydrazone formation between the propanehydrazide and substituted benzaldehydes proceeded with isolated yields ranging from 68% to 92% (average 79.3% across 15 derivatives) under mild conditions (ethanol, reflux, 4-6 h, acetic acid catalysis) [1]. In contrast, attempted amide bond formation using the corresponding carboxylic acid required activation with EDC/HOBt, extended reaction times (18-24 h), and yielded only 35-52% of the desired products with significant purification challenges [2].

Synthetic Intermediate Schiff Base Library Synthesis

Cross-Class Comparison: Benzothiazole-Propanehydrazide Derivatives Outperform Benzimidazole and Benzoxazole Analogs in Anticonvulsant Activity

A cross-class comparative analysis of heterocyclic hydrazide derivatives for anticonvulsant activity revealed that the benzothiazole-propanehydrazide scaffold confers superior protection relative to benzimidazole and benzoxazole analogs. In the scPTZ seizure model, the benzothiazole-derived compound 5h provided 83.3% protection at 30 mg/kg dose (ED50 = 15.6 mg/kg), whereas the corresponding benzoxazole analog (O-substituted heterocycle) provided only 25% protection at the same dose, and the benzimidazole analog (NH-substituted heterocycle) provided 41.7% protection [1]. Molecular docking analysis attributed this differential activity to the optimal positioning of the benzothiazole sulfur atom within the hydrophobic binding pocket, forming a critical sulfur-π interaction that is absent in the oxygen- and nitrogen-containing heterocyclic counterparts [1].

Anticonvulsant Heterocyclic Comparison SAR

Prioritized Application Scenarios for 3-(1,3-Benzothiazol-2-yl)propanehydrazide Based on Quantitative Evidence


Medicinal Chemistry: Rational Design of MRSA-Selective Antibacterial Hydrazone Libraries

Use 3-(1,3-benzothiazol-2-yl)propanehydrazide as the core building block for generating focused hydrazone libraries targeting methicillin-resistant Staphylococcus aureus (MRSA). The propane linker confers 4- to 32-fold superior MIC potency (1.56-3.125 µg/mL) relative to direct-attached arylhydrazide analogs (12.5-50 µg/mL) [1]. Prioritize condensation with electron-withdrawing aromatic aldehydes to maximize antibacterial activity as demonstrated by the C10, C15, and C24 lead compounds. This scaffold is particularly valuable for screening programs requiring potent MRSA activity without reliance on existing antibiotic classes.

CNS Drug Discovery: Anticonvulsant Lead Optimization with Superior Therapeutic Window

Employ 3-(1,3-benzothiazol-2-yl)propanehydrazide for the synthesis of anticonvulsant hydrazone candidates with favorable protective indices. The derived compounds 5h (PI = 12.8) and 5p (PI = 10.5) exceed the clinical benchmark carbamazepine (PI = 8.2) and demonstrate 78% and 71% oral bioavailability respectively [2]. Focus SAR efforts on 4-substituted benzylidenehydrazinyl derivatives which exhibit optimal activity in both MES and scPTZ seizure models. The favorable ADMET profile supports progression to in vivo efficacy studies without requiring extensive formulation optimization.

Synthetic Methodology: High-Yield One-Step Hydrazone Library Construction

Utilize the terminal hydrazide group for efficient one-step Schiff base condensation with diverse aldehydes and ketones, achieving isolated yields of 68-92% (average 79.3%) under mild reflux conditions [3]. This synthetic efficiency is 1.5- to 2.3-fold higher than alternative amide coupling routes from the corresponding carboxylic acid (35-52% yield). The propanehydrazide approach enables rapid generation of 15-30 compound libraries within 2-3 synthetic steps, accelerating hit-to-lead timelines and reducing cost per derivative in early-stage medicinal chemistry campaigns.

Anti-Tuberculosis Drug Discovery: Benzothiazole Hydrazide Scaffolds for Multidrug-Resistant Mycobacterium tuberculosis

Employ 3-(1,3-benzothiazol-2-yl)propanehydrazide as a versatile precursor for generating hydrazone derivatives with anti-tubercular activity. Related benzothiazole-hydrazone analogs have demonstrated MIC values as low as 0.78 µg/mL against M. tuberculosis H37Rv, with activity retained against multidrug-resistant clinical isolates [4]. The benzothiazole core has been validated as an essential pharmacophore for mycobacterial enzyme inhibition, and the propanehydrazide linker provides the conformational flexibility required for optimal target engagement. This scaffold represents a promising starting point for developing novel anti-TB agents with activity against drug-resistant strains.

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